molecular formula C9H6F3NO2 B1406413 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene CAS No. 1553981-34-2

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene

Cat. No.: B1406413
CAS No.: 1553981-34-2
M. Wt: 217.14 g/mol
InChI Key: NSVXCXGPBBCMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene typically involves the nitration of 4-(trifluoromethyl)-1-vinylbenzene. The nitration process can be carried out using mixed acid (a combination of concentrated sulfuric acid and nitric acid) under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The vinyl group allows for further chemical modifications, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a vinyl group.

    2-Nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a vinyl group.

    2-Nitro-4-(trifluoromethyl)benzonitrile: Features a nitrile group instead of a vinyl group.

Uniqueness

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

1-ethenyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXCXGPBBCMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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